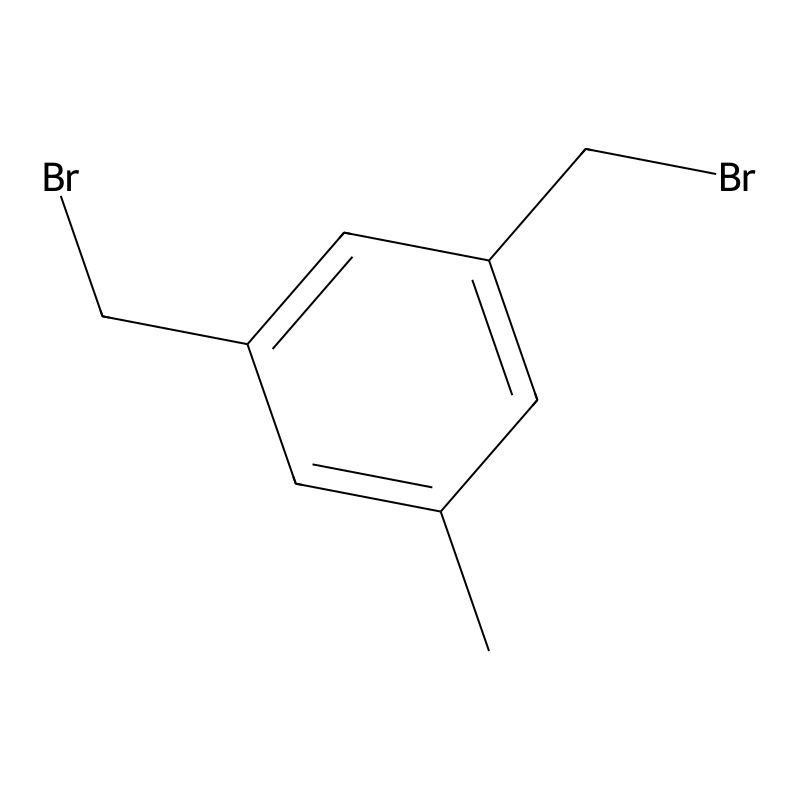

1,3-Bis(bromomethyl)-5-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Sphingosine Kinase 2 Inhibitors

Scientific Field: Biochemistry

Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” is a reagent used in the synthesis of sphingosine kinase 2 inhibitors.

Bromomethylation of Aromatic Compounds

Application Summary: “3,5-Bis(bromomethyl)toluene” can be used in the bromomethylation of aromatic compounds.

Methods of Application: The bromomethylation can be achieved by adding a solution of HBr in acetic acid to a mixture of acetic acid, paraformaldehyde, and an aromatic compound.

Results or Outcomes: The bromomethylation of aromatic compounds provides synthetically valuable intermediates.

Synthesis of Bromomethyl Sulfides

Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks.

Methods of Application: The bromomethylation of thiols can be achieved using paraformaldehyde and HBr/AcOH.

Results or Outcomes: The bromomethyl thiol derivatives have potential synthetic utility, such as for the generation of organometallics by metal–halogen exchange.

Synthesis of Polysubstituted Benzenes

Application Summary: “1,3-Bis(bromomethyl)-5-methylbenzene” can be used in the synthesis of polysubstituted benzenes.

Bromomethylation of Aromatic Compounds

1,3-Bis(bromomethyl)-5-methylbenzene, also known as m-α,α'-dibromo-m-xylene, is an aromatic compound with the molecular formula and a molecular weight of approximately 263.957 g/mol. Its structure features a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions and a methyl group at the 5 position. This compound is characterized by its reactivity due to the presence of bromine atoms, which can participate in various

1,3-Bis(bromomethyl)-5-methylbenzene can undergo several types of reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It is suitable for reactions like Suzuki and Stille coupling, where it can react with organometallic reagents to form biaryl compounds.

- Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.

Several methods can be employed to synthesize 1,3-bis(bromomethyl)-5-methylbenzene:

- Bromomethylation of m-Xylene: The most common method involves treating m-xylene with formaldehyde and hydrobromic acid under controlled conditions. This process selectively introduces bromomethyl groups at the desired positions on the aromatic ring.

- Electrophilic Aromatic Substitution: Another approach could involve bromination followed by methylation, although this may require careful control of reaction conditions to avoid polysubstitution.

1,3-Bis(bromomethyl)-5-methylbenzene finds utility in several areas:

- Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.

- Pharmaceuticals: Compounds derived from it may be explored for potential pharmaceutical applications due to their biological activity.

- Material Science: Its derivatives may be used in the development of new materials with specific properties.

Research on the interactions of 1,3-bis(bromomethyl)-5-methylbenzene with other chemical species is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in various coupling reactions and its ability to form stable complexes with metals in catalysis. Additionally, investigations into its interactions with biological targets could provide insights into its pharmacological potential.

Similar Compounds: Comparison

Several compounds are structurally similar to 1,3-bis(bromomethyl)-5-methylbenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3,5-bis(bromomethyl)benzene | C9H10Br3 | Contains three bromine atoms; more reactive |

| 3,5-Bis(bromomethyl)toluene | C9H10Br2 | Similar structure but with a different methyl position |

| 1,4-Bis(bromomethyl)benzene | C9H10Br2 | Different substitution pattern on the benzene ring |

These compounds share similarities in their brominated structures but differ in their substitution patterns and reactivity profiles. The unique arrangement of substituents in 1,3-bis(bromomethyl)-5-methylbenzene contributes to its specific chemical behavior and potential applications in organic synthesis .

XLogP3

GHS Hazard Statements

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant